![molecular formula C7H15ClO3 B2772082 3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol CAS No. 224030-81-3](/img/structure/B2772082.png)

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

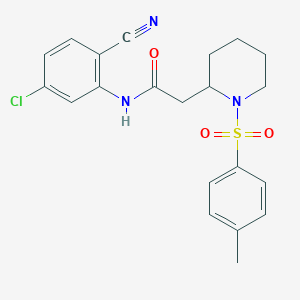

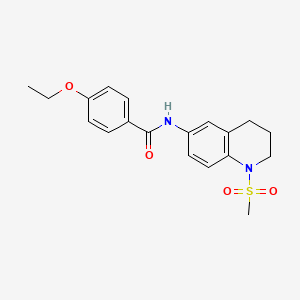

“3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol” is a chemical compound that is used in the synthesis of a series of PROTACs . It is an important intermediate of pharmaceutical chemicals .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves taking diglycol as the raw material to react with metaboric acid anhydride with the existence of solvent to obtain an intermediate metaboric acid tri- (2- chloroethyl-1-radical)-ethyl ester. This is then processed with thionyl chloride to obtain the intermediate metaboric acid tri- (2- chloroethyl-1-radical)-ethyl ester, and finally hydrolyzing to obtain the target product 2- (2-chloroethyl) ethanol .Molecular Structure Analysis

The molecular formula of “this compound” is C7H15ClO3. It has a molecular weight of 182.65 . The InChI code is 1S/C7H15ClO3/c8-2-5-11-7-6-10-4-1-3-9/h9H,1-7H2 .Applications De Recherche Scientifique

Chemical Synthesis and Polymerization Initiators

3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol serves as a precursor in various chemical syntheses, including the preparation of propyl lithium, a compound useful as an anion polymerization initiator. The compound demonstrates high yields in synthesis processes, indicating its efficiency and reliability in chemical production. It contributes significantly to the advancement of polymer chemistry, offering pathways to new materials with potentially unique properties and applications (Feng, 2005).

Spectroscopy and Liquid Crystal Technology

In the study of novel phthalocyanines, derivatives of this compound have shown potential in the development of materials with unique spectroscopic properties. These materials, which display Q-bands in the near-infrared region without aggregation in various solvents, could find applications in liquid crystal technology and optoelectronic devices. The viscosity and solubility characteristics of these compounds make them interesting for research in materials science, particularly in the creation of advanced optical materials (Durmuş, Ayhan, Gürek, & Ahsen, 2008).

Advanced Material Synthesis

The synthesis of 3-Ethoxy-2,2-bis(methoxy-NNO-azoxy)propan-1-ol demonstrates the compound's role in generating materials with specific structural and chemical properties. This synthesis process, which involves the reaction of bis(methoxy-NNO-azoxy)methane with formaldehyde, produces compounds that could be of interest in the development of new materials with tailored properties for specific applications. The ability to control the molecular structure through such synthesis offers valuable insights into material science, potentially leading to innovations in various industries (Zyuzin, Golovina, Lempert, & Shilov, 2010).

Fluorescent Materials Development

Research on the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including those related to this compound, has led to the creation of fluorescent dihydrofuran derivatives. These materials show promise for applications in fluorescence-based technologies, offering new opportunities for the development of optical sensors, imaging agents, and other technologies that benefit from fluorescent materials (Funayama, Satoh, & Miura, 2005).

Safety and Hazards

The safety data sheet for “3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol” suggests that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are recommended .

Propriétés

IUPAC Name |

3-[2-(2-chloroethoxy)ethoxy]propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO3/c8-2-5-11-7-6-10-4-1-3-9/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCGGNHOWOHLVBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCOCCCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-fluorophenyl)-2-(2-(4-methoxyphenyl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2772000.png)

![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3-methylphenyl)ethanone](/img/structure/B2772003.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2772006.png)

![N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2772012.png)

![Ethyl 6-acetyl-2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2772016.png)

![4-(bromomethyl)-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2772018.png)